molecular formula C15H15N3O2S B5562871 3-(2-furyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole CAS No. 678554-12-6

3-(2-furyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole

Cat. No. B5562871
CAS RN: 678554-12-6
M. Wt: 301.4 g/mol
InChI Key: JXRGPKNQDNZTNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives often involves multicomponent reactions that allow for the efficient combination of different building blocks. For instance, the synthesis of related triazole compounds can be achieved through reactions involving carbohydrazides and aldehydes in the presence of an acid catalyst, under reflux conditions in ethanol (Alotaibi et al., 2018). Similarly, novel heterocyclic compounds derived from triazolyl acetohydrazides have been synthesized and investigated for their potential applications (Bekircan et al., 2015).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by single crystal X-ray diffraction techniques and optimized using density functional theory (DFT). For instance, the structure of "4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole" was determined using X-ray diffraction and DFT, revealing specific dihedral angles and hydrogen bonding patterns that contribute to the compound's stability (Șahin et al., 2011).

Chemical Reactions and Properties

Triazole compounds are known for their ability to undergo various chemical reactions, including cycloadditions and substitutions, which can be used to modify their chemical structure and introduce new functional groups. The synthesis of 1,5-disubstituted 1,2,3-triazoles via metal-free multi-component reactions demonstrates the versatility of triazole chemistry (Vo, 2020).

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting points, solubility, and crystallinity, are influenced by their molecular structure and substituents. The crystal structure analysis provides insights into the compound's solid-state properties and potential interactions in the crystalline lattice (Zareef et al., 2008).

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer Agents : Novel β-carboline derivatives, related to the structural motif of interest, have been synthesized and evaluated for their anticancer activity. For instance, 9-(2-methoxybenzyl)-β-carboline-3-carboxylic acid showed significant anticancer activity by inducing apoptosis in HL-60 cells, suggesting the potential use of β-carboline derivatives in cancer treatment (Yi-Fong Chen et al., 2015).

  • Lipase and α-Glucosidase Inhibition : A study on derivatives of 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide showed significant anti-lipase and anti-α-glucosidase activities, indicating potential therapeutic applications in treating diseases related to lipid and carbohydrate metabolism (O. Bekircan et al., 2015).

  • Antibacterial and Antifungal Activities : The synthesis and evaluation of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles with substitutions including methoxybenzyl groups revealed potent inhibitory activity against various bacterial and fungal strains. This suggests their potential use as antimicrobial agents (C. Reddy et al., 2013).

Chemical Properties and Reactions

  • Synthesis and Characterization : The synthesis of Schiff bases linked to 1,2,4-triazole and their copper(I) complexes has been explored. These compounds were characterized by spectroscopic methods and showed potential applications in materials science and coordination chemistry (M. Ghassemzadeh et al., 2005).

  • Molecular Dynamics and DFT Calculations : Schiff bases containing 1,2,4-triazole and pyrazole rings were synthesized and their reactive properties investigated through DFT calculations and molecular dynamics simulations. This research could pave the way for designing molecules with tailored properties for specific applications (R. Pillai et al., 2019).

properties

IUPAC Name

3-(furan-2-yl)-5-[(3-methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-18-14(13-7-4-8-20-13)16-17-15(18)21-10-11-5-3-6-12(9-11)19-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRGPKNQDNZTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)OC)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Furyl)-5-((3-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole

CAS RN

678554-12-6
Record name 3-(2-FURYL)-5-((3-METHOXYBENZYL)THIO)-4-METHYL-4H-1,2,4-TRIAZOLE
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